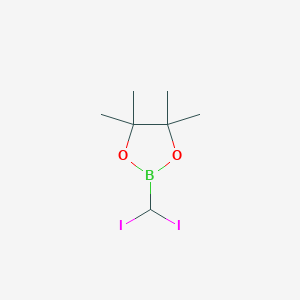

2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BI2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEMEPSGEGEKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BI2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2066512-27-2 | |

| Record name | 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of diiodomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction Reactions: Reduction of the compound can lead to the formation of boron-containing hydrocarbons.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, thiols, and alcohols.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound include substituted boronic esters, boronic acids, and boron-containing hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Wirkmechanismus

The mechanism of action of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, which can lead to the formation of boron-containing products. Additionally, the iodine atoms in the compound can participate in halogen bonding interactions, further influencing its reactivity and mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., iodophenyl, bromophenyl) exhibit higher thermal stability and are preferred in palladium-catalyzed cross-couplings . Alkyl-substituted variants (e.g., iodomethyl, methoxybenzyl) are more reactive in radical and nucleophilic substitutions due to reduced steric hindrance .

- Halogen Effects : Iodine-containing derivatives (e.g., iodophenyl, iodomethyl) show enhanced reactivity in photoredox and radical reactions compared to chloro- or bromo-substituted analogs .

- Electronic Modulation : Methoxy and nitro groups (e.g., 2-(4-methoxybenzyl) , 2-(2-methyl-5-nitrophenyl) ) improve solubility and direct regioselectivity in catalytic borylation.

Stability and Handling

- The iodomethyl compound is stable under inert atmospheres but sensitive to moisture .

- Chloro- and Bromo-Substituted Analogs : Generally stable at room temperature but prone to hydrolysis in acidic conditions .

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare halogen-substituted dioxaborolanes like 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are they purified?

- Methodology : Halogen-substituted dioxaborolanes are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, General Procedure 2 ( ) involves reacting a pre-functionalized borolane precursor with diiodomethane under controlled conditions. Purification often employs flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1) to isolate isomers or diastereomers (dr ~5:1) . Yields typically range from 70–85%, contingent on steric and electronic effects of substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR (400–500 MHz) are standard for structural elucidation. Quadrupolar broadening in NMR often obscures boron-associated signals, requiring optimized parameters (e.g., 128 MHz for ) .

- IR and HRMS : IR confirms B-O bond stretches (~1350 cm), while HRMS validates molecular ions (e.g., [M+H] or [M+Na]) .

Q. How should researchers handle and store halogenated dioxaborolanes to ensure stability?

- Methodology : Store under inert atmospheres (N/Ar) at –20°C to prevent hydrolysis or oxidative degradation. Use anhydrous solvents (e.g., THF, hexane) and moisture-free glassware. Decomposition risks increase with exposure to light or elevated temperatures .

Advanced Questions

Q. What factors influence diastereoselectivity in halogen-substituted dioxaborolane synthesis, and how can selectivity be optimized?

- Methodology : Diastereomer ratios (e.g., dr ~5:1 in ) depend on steric hindrance and reaction kinetics. Strategies include:

- Temperature Control : Lower temperatures favor kinetic products.

- Catalyst Design : Chiral auxiliaries or Lewis acids (e.g., UiO-Co in ) enhance stereocontrol.

- Chromatography : Isomeric separation via silica gel columns with tailored solvent systems .

Q. How do electronic effects of substituents (e.g., diiodomethyl) impact dioxaborolane reactivity in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (EWGs) like –ICH– increase boron's electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric bulk may hinder catalyst accessibility. Comparative studies with methoxy or alkyl analogs ( ) show EWGs improve reaction rates but require optimized ligand-metal pairs (e.g., Pd(PPh)) .

Q. What mechanistic pathways explain the catalytic activity of dioxaborolanes in transition-metal-free systems?

- Methodology : In NaOt-Bu-catalyzed reductions ( ), dioxaborolanes act as hydride donors via transient trialkoxyborohydride species. Spectroscopic monitoring in THF reveals equilibria between borane intermediates, with the active hydride species present at low concentrations. This mechanism parallels hydroboration reactions (), where Lewis acid catalysts (e.g., B(CF)) stabilize boron-centered transition states .

Q. How can researchers resolve contradictions in spectroscopic data during dioxaborolane characterization?

- Methodology :

- Dynamic NMR : Resolves fluxional behavior in boron-containing species (e.g., equilibrating borohydrides).

- Isotopic Labeling : / substitution reduces quadrupolar broadening in NMR .

- X-ray Crystallography : Provides unambiguous structural validation, though crystallization challenges exist for liquid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.